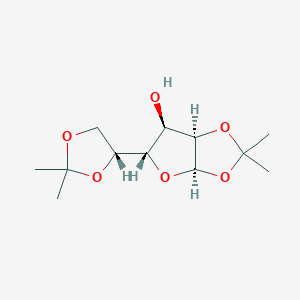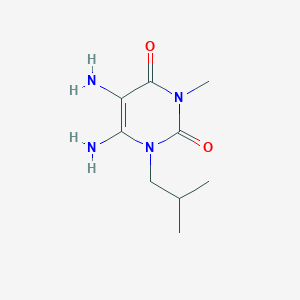
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrimidine derivatives often involves multi-step chemical reactions, including condensation and nitration processes. For instance, synthesis and structural analysis of similar compounds have been achieved through reactions involving specific precursors and conditions, demonstrating the complexity and precision required in synthesizing pyrimidine derivatives (Guo et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically characterized using spectroscopic techniques and X-ray crystallography. Studies have detailed the crystal and molecular structure of various pyrimidine derivatives, providing insights into their three-dimensional arrangement and confirming structural hypotheses through experimental data and density functional theory (DFT) calculations (Opozda et al., 2006).
Chemical Reactions and Properties
Chemical properties of pyrimidine derivatives, including reactivity and interaction with other compounds, are essential for understanding their potential applications. For example, the synthesis of FOX-7 from pyrimidine precursors involves specific nitration and hydrolysis steps, indicating the reactivity of these molecules under various chemical conditions (Latypov et al., 2007).
Applications De Recherche Scientifique
Synthesis Processes
Scalable Synthesis without Hazardous By-Products : The synthesis of 1,1-diamino-2,2-dinitroethene, which is related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, involves a process suitable for scaling up. This process avoids the use of hazardous intermediates like dinitromethane, enhancing process safety significantly (Jalový et al., 2013).
Modeling of Synthesis Conditions : Another study focused on modeling the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE) from 2-methylpyrimidine-4,6-dione, which is a process related to the synthesis of this compound. This model could be useful for studying the nitration process on a large scale (Trzciński & Chyłek, 2012).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of related compounds, such as 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, has been determined, providing insights into the molecular configuration and potential applications in material science (Kirfel et al., 1997).
Methodological Developments
- Thin Layer Chromatography Application : The use of thin layer chromatography for determining the precursors in the synthesis of compounds related to this compound has been explored, providing a methodology for monitoring synthesis processes (Bła̧dek et al., 2009).
Synthesis and Characterization
Antiproliferative Evaluation : N-alkylated derivatives of 6-isobutyl and propyl pyrimidine, structurally related to this compound, have been synthesized and evaluated for their antiproliferative effects on various tumor cell lines. This indicates a potential application in cancer research (Gazivoda Kraljević et al., 2014).
Anti-inflammatory Activity : The synthesis of a related compound, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, and its significant anti-inflammatory activity highlight a potential application in the development of anti-inflammatory drugs (Dong, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULNACCPMCVPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399418 |
Source


|
| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78033-18-8 |
Source


|
| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


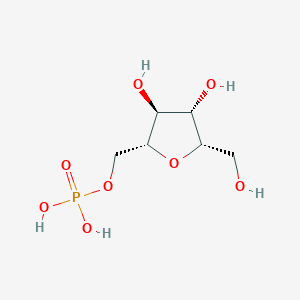

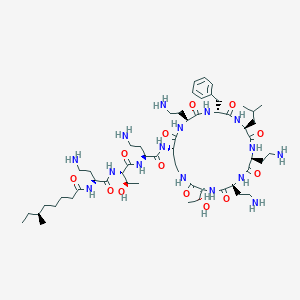
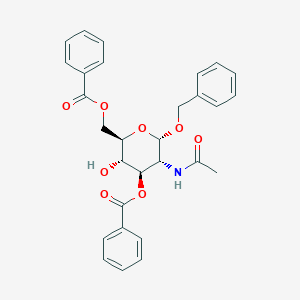

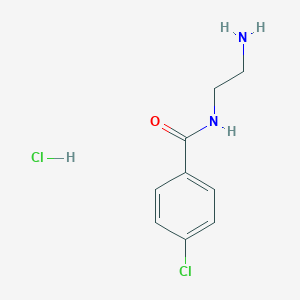
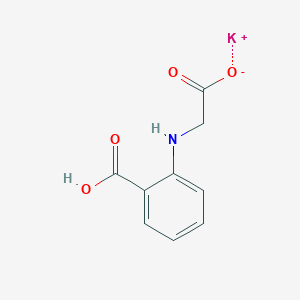
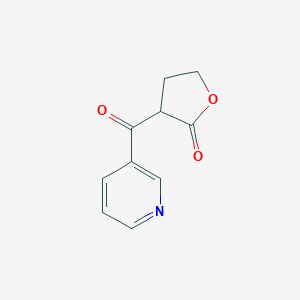



![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
